![molecular formula C16H9NO5 B5534213 2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione](/img/structure/B5534213.png)
2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of 2-arylidene indan-1,3-diones, including 2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, has been reported using a Knoevenagel procedure. This process involves ZrOCl2·8H2O catalyzed reactions of indan-1,3-dione with several aromatic aldehydes, resulting in yields ranging from 53%-95% (Oliveira et al., 2018). Additionally, a green synthesis approach has been used for the novel derivative 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), highlighting the versatility in synthesis methods for these compounds (Ghalib et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds, including their derivatives, has been studied through various methods like X-ray crystallography and DFT/B3LYP calculations. These studies reveal detailed insights into the geometry, electronic properties, and intermolecular interactions of the molecules (Varghese et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of these compounds has been explored in various contexts, including their use in the synthesis of other complex molecules. For instance, the synthesis of 2-substituted 3-nitro-2H-chromenes in reaction with azomethine ylide derived from ninhydrin and proline illustrates their versatility in organic synthesis (Korotaev et al., 2017).
Physical Properties Analysis
The physical properties of 2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione and its derivatives, such as melting points, solubility, and crystal structure, have been extensively studied. The analysis of these properties is crucial for understanding their behavior in different environments and potential applications (Prasad et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential interactions with other molecules, have been a focus of research. Studies on the molecular docking and electrostatic potential surfaces provide insights into the binding modes and interactions of these compounds (Oliveira et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-hydroxy-3-nitrophenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-14-6-5-9(8-13(14)17(21)22)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHIVDMRMUGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione |
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